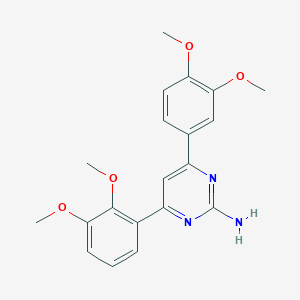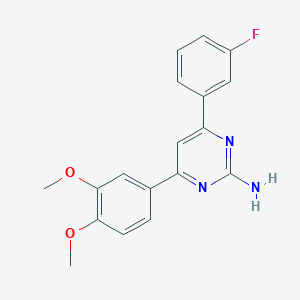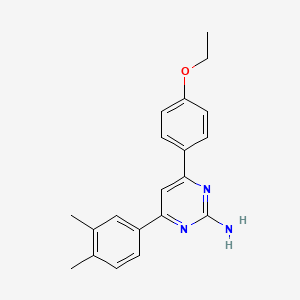
4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is an aromatic heterocyclic compound that is a derivative of pyrimidine. It is an important intermediate for the synthesis of pharmaceutical and agrochemical compounds, such as insecticides, fungicides and herbicides. It is also used in the synthesis of dyes, resins, and other industrial chemicals. The compound has been extensively studied for its various properties and applications, and has been found to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Optoelectronic Materials
Functionalized Quinazolines and Pyrimidines have been extensively researched for their application in optoelectronic materials. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These compounds, including pyrimidine derivatives, are essential for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They also show potential as structures for nonlinear optical materials and colorimetric pH sensors, indicating a broad spectrum of applications from electronic devices to luminescent elements and photoelectric conversion elements (Lipunova et al., 2018).
Synthesis and Catalysis
The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) highlights the importance of hybrid catalysts in creating medically and pharmaceutically significant compounds. Pyranopyrimidine cores, due to their broad synthetic applications and bioavailability, have been the focus of research, with hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts playing a crucial role in their development. This research domain underscores the critical role of pyrimidine scaffolds in pharmaceutical industries for developing lead molecules (Parmar et al., 2023).
Environmental Applications
Amine-Functionalized Sorbents for PFAS Removal have been identified as promising for controlling perfluoroalkyl and polyfluoroalkyl substances in water supplies. The design of sorbents incorporating amine groups and their application in removing PFAS from municipal water and wastewater showcases the environmental utility of these compounds. This research direction emphasizes the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in removing persistent and mobile fluoro-organic chemicals from water, contributing to safer drinking water and environmental protection (Ateia et al., 2019).
Biotechnological Applications
Biogenic Amines Catabolism in Pseudomonas Species explores the potential of Pseudomonas species to degrade biogenic amines, highlighting the biotechnological applications of these bacteria in eliminating biogenic amines from various sources. This research area provides insights into the genetic and enzymatic pathways involved in biogenic amine degradation, presenting opportunities for designing genetically modified microbes for environmental and industrial applications (Luengo & Olivera, 2020).
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c1-11-7-8-13(9-12(11)2)16-10-17(22-18(20)21-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBGEWHHAHSTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)


